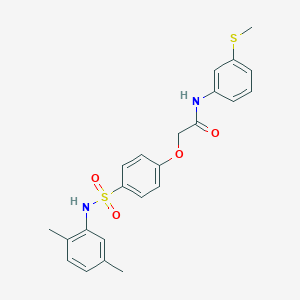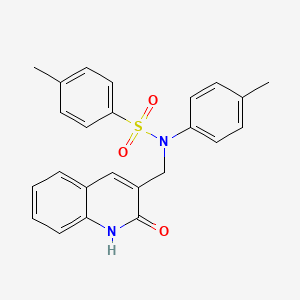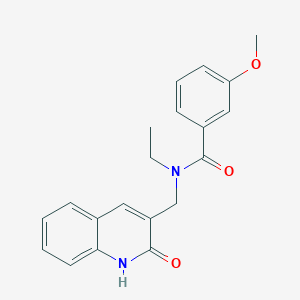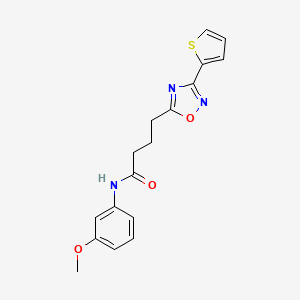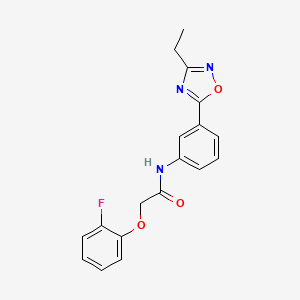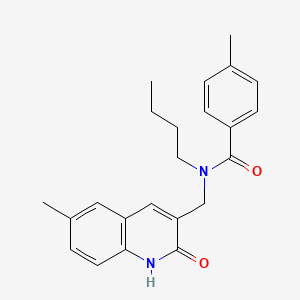
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide, commonly known as BMH-21, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a cancer treatment. BMH-21 has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of cancer cells and induce apoptosis. In
Mécanisme D'action
BMH-21 targets the DNA of cancer cells, causing DNA damage and inducing apoptosis. BMH-21 binds to the minor groove of DNA, leading to the disruption of DNA structure and function. This results in the activation of DNA damage response pathways and the induction of apoptosis.
Biochemical and Physiological Effects
BMH-21 has been shown to have selective toxicity towards cancer cells, sparing normal cells. This is due to the differential expression of DNA repair pathways in cancer cells compared to normal cells. BMH-21 has also been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.
Avantages Et Limitations Des Expériences En Laboratoire
BMH-21 has several advantages for lab experiments, including its high potency and selectivity towards cancer cells. However, BMH-21 is a synthetic compound and may have limited availability and high cost. Additionally, BMH-21 has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.
Orientations Futures
For BMH-21 research include the optimization of its synthesis method to improve yields and reduce costs. Further preclinical studies are needed to evaluate the safety and efficacy of BMH-21 in animal models. Clinical trials are needed to evaluate the safety and efficacy of BMH-21 in humans. Additionally, the combination of BMH-21 with other cancer treatments, such as chemotherapy and immunotherapy, should be explored to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of BMH-21 involves the reaction of 4-methylbenzoyl chloride with N-butyl-2-amino-6-methylquinoline in the presence of a base. The resulting product is then treated with 2-hydroxybenzaldehyde to form BMH-21. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
BMH-21 has been extensively studied in preclinical models of cancer, including breast, lung, colon, and pancreatic cancer. In vitro studies have shown that BMH-21 inhibits the growth of cancer cells by inducing DNA damage and apoptosis. In vivo studies have demonstrated that BMH-21 inhibits tumor growth and prolongs survival in animal models.
Propriétés
IUPAC Name |
N-butyl-4-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-4-5-12-25(23(27)18-9-6-16(2)7-10-18)15-20-14-19-13-17(3)8-11-21(19)24-22(20)26/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFVEVAWUZBAOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

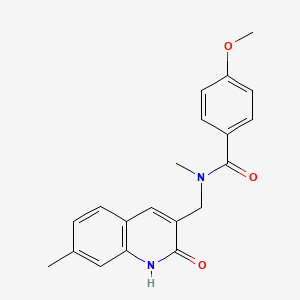
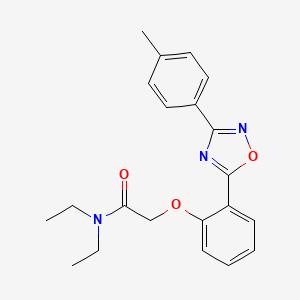
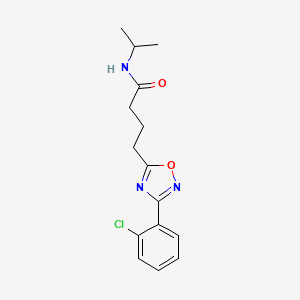


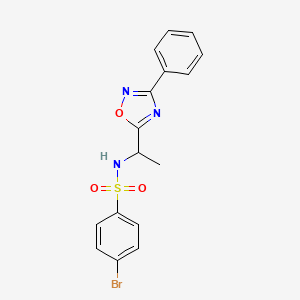
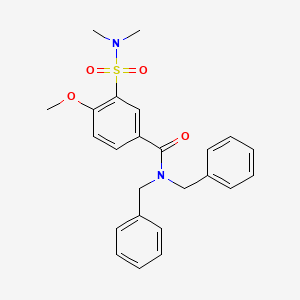
![2-methyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7710628.png)
